4-Methylanisole

Vue d'ensemble

Description

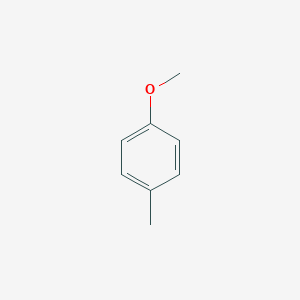

4-Methylanisole (CAS: 104-93-8), also known as 4-methoxytoluene or p-methylanisole, is an aromatic ether with the molecular formula C₈H₁₀O (molecular weight: 122.17 g/mol) . It is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) positioned para to each other on a benzene ring. Key physical properties include a boiling point of 174°C, a density of 0.969 g/mL at 25°C, and a refractive index of 1.511 .

This compound is notable for its dual roles in ecology and industry. In nature, it serves as a floral volatile in plants such as Ficus semicordata, Hydrocleys martii, and phytelephantoid palms, where it attracts pollinators like beetles (e.g., Cyclocephala forsteri) . It also functions as an aggregation pheromone in insects, including the white-spotted flower chafer (Protaetia brevitarsis), where it mediates intraspecific communication . Industrially, it is a model compound in lignin-derived bio-oil upgrading due to its reactivity in catalytic hydrodeoxygenation and transalkylation reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methylbenzene can be synthesized through several methods, including:

Methylation of 4-methylphenol (para-cresol): This involves the reaction of 4-methylphenol with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.

Friedel-Crafts Alkylation: This method involves the alkylation of anisole with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of 1-Methoxy-4-methylbenzene typically involves the methylation of 4-methylphenol due to its cost-effectiveness and high yield .

Analyse Des Réactions Chimiques

1-Methoxy-4-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, and halogenation reactions.

Reduction: Hydrogenation of the nitro group in 4-methoxy-2-nitrotoluene can produce 4-methoxy-2-aminotoluene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Nitration: Nitric acid, sulfuric acid.

Reduction: Hydrogen gas, palladium on carbon.

Major Products:

Oxidation: 4-Methoxybenzoic acid.

Nitration: 4-Methoxy-2-nitrotoluene.

Activité Biologique

4-Methylanisole, also known as para-methoxytoluene, is an aromatic compound with the chemical formula C₈H₁₀O. It has garnered attention in various fields, including pharmacology, toxicology, and environmental science, due to its diverse biological activities and potential applications. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic uses.

- IUPAC Name : this compound

- CAS Number : 104-93-8

- Molecular Weight : 138.17 g/mol

- Structural Formula :

Toxicological Profile

This compound exhibits several toxicological effects that are crucial to understanding its biological activity:

- Acute Toxicity : The oral LD50 in rats is reported to be approximately 1920 mg/kg, indicating moderate toxicity . Skin exposure can cause irritation, with a reported dermal LD50 of 500 mg/kg in rabbits .

- Chronic Effects : Prolonged exposure may lead to respiratory irritation and potential lung damage . Occupational exposure limits are established to minimize sensory irritation .

Metabolism and Pharmacokinetics

Recent studies have investigated the metabolism of this compound in animal models. For instance:

- Developmental Immunotoxicity Study : A study on juvenile rats revealed that the metabolism of this compound varies significantly depending on external concentrations. This suggests that environmental factors may influence its toxicokinetics and potential immunotoxic effects .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens:

- Bacterial Inhibition : Research indicates that it exhibits inhibitory effects against several bacterial strains, including those responsible for respiratory infections .

- Antiviral Activity : Preliminary findings suggest potential efficacy against viruses such as HIV and influenza, although further research is necessary to establish these effects conclusively .

Anti-inflammatory Effects

Studies have suggested that this compound may modulate inflammatory pathways:

- Cytokine Modulation : It has been shown to influence cytokine production in immune cells, potentially offering therapeutic avenues for inflammatory diseases .

Case Studies and Research Findings

- Developmental Immunotoxicity in Rats : This study highlighted the differential metabolism of this compound based on exposure levels, indicating significant implications for developmental health risks associated with environmental exposure .

- Catalytic Hydrodeoxygenation for Biofuel Production : Research demonstrated that this compound could be converted into valuable biofuels through catalytic processes, showcasing its potential in sustainable energy applications .

- Combustion Behavior Studies : Investigations into the combustion characteristics of methylanisole isomers revealed insights into their reactivity and environmental impact, particularly in biomass pyrolysis applications .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Acute Toxicity | LD50 (oral): 1920 mg/kg |

| Skin Irritation | Moderate irritation after prolonged exposure |

| Antimicrobial | Effective against bacterial strains |

| Antiviral | Potential activity against HIV and influenza |

| Anti-inflammatory | Modulates cytokine production |

| Metabolic Pathways | Differential metabolism based on exposure |

Applications De Recherche Scientifique

Scientific Research Applications

Chemical Synthesis and Catalysis

4-Methylanisole is utilized as a precursor in organic synthesis. For example, it has been used to synthesize 5-methoxy-1,8-dimethyltetralin through a series of reactions including ortho-lithiation and Friedel-Crafts alkylation . Additionally, its conversion has been studied in the context of biomass pyrolysis oil upgrading, where it serves as a model compound for understanding reaction networks and evidence of oxygen removal during catalytic processes .

Environmental Studies

In environmental science, this compound has been assessed for its ecotoxicological impacts. Screening-level risk assessments have been conducted to evaluate its potential effects on aquatic life based on its chemical properties and usage volume. The results indicate that it poses minimal risk under current exposure levels .

Biochemical Research

The compound has also been investigated for its interactions in biochemical systems. For instance, studies have examined the occurrence of aromatic methyl migration during oxidation processes involving p-methylanisole, contributing to the understanding of cytochrome P-450 models .

Biofuels Production

This compound is recognized for its potential in biofuels production. Research indicates that it can be converted into valuable biofuels through catalytic processes involving catalysts such as Pt/γ-Al2O3 and Pt/SiO2-Al2O3 at elevated temperatures . This transformation not only enhances the yield of biofuels but also improves their quality by removing oxygenated compounds.

Fragrance Industry

Due to its pleasant aroma, this compound is widely used in the fragrance industry. It serves as a key ingredient in perfumes and personal care products, providing floral and sweet notes that enhance product appeal . Its solubility in organic solvents makes it suitable for incorporation into various formulations.

Summary Table of Applications

Q & A

Q. Basic: What are the standard methods for synthesizing and characterizing 4-methylanisole in laboratory settings?

Answer:

this compound can be synthesized via catalytic upgrading of lignin-derived bio-oils using Pt/γ-Al₂O₃ under hydrogenation conditions (573–673 K, 8–20 bar). Key steps include Cmethyl–O bond scission to form 4-methylphenol as a primary intermediate, followed by deoxygenation to toluene . For characterization:

- GC-FID/MS analysis : Use a TR-5MS column with helium carrier gas (1 mL/min) and temperature programming (50°C to 300°C at 25°C/min) to resolve products like 2,4-dimethylphenol and trimethylphenol derivatives .

- Purity assessment : Measure physical properties (e.g., refractive index: 1.511 at 20°C; density: 0.969 g/mL at 25°C) and compare with literature standards .

Q. Advanced: How do reaction networks for this compound deoxygenation vary under different catalytic conditions?

Answer:

The reaction network is influenced by temperature, pressure, and catalyst selectivity. At 573–673 K:

- Primary pathway : Cmethyl–O bond cleavage dominates, yielding 4-methylphenol.

- Secondary pathways : Transalkylation produces multi-methylphenols (e.g., 2,4-dimethylphenol), while direct Caromatic–O bond breaking generates toluene. Competing pathways can be mapped using selectivity-conversion data and kinetic modeling .

Table 1: Key Reaction Pathways and Products

| Pathway | Conditions | Major Products |

|---|---|---|

| Cmethyl–O cleavage | 573 K, 8 bar | 4-Methylphenol |

| Transalkylation | >623 K, 12–20 bar | 2,4-Dimethylphenol |

| Direct Caromatic–O break | High H₂ pressure | Toluene |

Q. Basic: What are the best practices for ensuring reproducibility in this compound experiments?

Answer:

- Detailed methodology : Report catalyst loading, gas hourly space velocity (e.g., 3–120 g this compound/(g catalyst × h)), and hydrogen flow rates .

- Control variables : Specify purity of reagents (e.g., ≥99% this compound) and calibration standards for GC analysis .

- Data transparency : Include raw data in appendices and processed data in main text, adhering to journal guidelines for supplementary materials .

Q. Advanced: How can researchers resolve contradictions in ecological studies involving this compound?

Answer:

In behavioral studies (e.g., insect attraction), discrepancies may arise if this compound is present below detection limits in synthetic mixtures. Mitigation strategies include:

- Trace analysis : Use sensitive techniques like SPME-GC-MS to identify sub-threshold emissions .

- Dose-response experiments : Test varying concentrations to establish behavioral activity thresholds .

- Negative controls : Compare synthetic blends against solvent-only controls to isolate confounding variables .

Q. Advanced: How to design kinetic studies for this compound upgrading processes?

Answer:

- Reactor setup : Use fixed-bed tubular reactors with real-time product sampling to monitor intermediate formation .

- Rate determination : Apply pseudo-steady-state approximations for primary (4-methylphenol) and secondary (toluene) products.

- Statistical validation : Perform ANOVA on triplicate runs to assess significance of temperature/pressure effects .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Avoid vapor inhalation (vapor pressure: 5.25 mmHg at 50°C) using fume hoods .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact (H302: harmful if swallowed) .

- Spill management : Neutralize with inert absorbents and dispose via approved waste facilities .

Q. Advanced: How does this compound function in lignin valorization studies?

Answer:

As a lignin-derived model compound, this compound helps probe deoxygenation efficiency and catalyst stability. Key metrics include:

- Oxygen removal efficiency : Compare % deoxygenation via elemental analysis or O-content quantification .

- Catalyst lifetime : Monitor activity decay over 50+ hours using time-on-stream studies .

Q. Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Answer:

- GC-MS : Use m/z 122 (molecular ion) and fragmentation patterns for identification .

- NMR : Assign aromatic protons (δ 6.7–7.1 ppm) and methoxy groups (δ 3.8 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 270 nm for quantification .

Q. Advanced: What strategies address trace-level interference in this compound environmental analyses?

Answer:

- Matrix-matched calibration : Prepare standards in sample-matched solvents to correct for matrix effects .

- Pre-concentration : Use solid-phase extraction (SPE) to enhance detection limits for trace analytes .

- Method validation : Assess recovery rates (≥90%) and LOD/LOQ via spiked samples .

Q. Advanced: How to model competing reaction pathways in this compound catalysis?

Answer:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues of 4-Methylanisole

| Compound | Structure | Molecular Formula | Key Functional Groups | Key Applications/Roles |

|---|---|---|---|---|

| This compound | p-OCH₃-C₆H₄-CH₃ | C₈H₁₀O | Methoxy, methyl | Pheromone, bio-oil upgrading |

| Anisole | C₆H₅-OCH₃ | C₇H₈O | Methoxy | Solvent, fragrance intermediate |

| 4-Methylphenol | p-HO-C₆H₄-CH₃ | C₇H₈O | Hydroxyl, methyl | Disinfectant, toxic metabolite |

| 4-Anisaldehyde | p-OCH₃-C₆H₄-CHO | C₈H₈O₂ | Methoxy, aldehyde | Flavoring agent, fragrance |

| Guaiacol | o-OCH₃-C₆H₄-OH | C₇H₈O₂ | Methoxy, hydroxyl | Bio-oil component, antioxidant |

Reactivity in Catalytic Processes

Table 2: Catalytic Reactivity Comparison (Pt/γ-Al₂O₃, H₂, 573 K)

| Compound | Primary Reactions | Rate Constants (L·g⁻¹·h⁻¹) | Major Products |

|---|---|---|---|

| This compound | Hydrodeoxygenation (Cmethyl–O), Transalkylation | 0.76 (Cmethyl–O), 4.2 (Caromatic–O) | Toluene, 4-methylphenol, 2,4-dimethylphenol |

| Anisole | Demethylation, Transalkylation | 0.86 (C–O cleavage) | Phenol, benzene, cresols |

| Guaiacol | Demethoxylation, Transalkylation | 4.4 (C–O cleavage) | Catechol, phenol |

- Key Insight: this compound exhibits faster Cmethyl–O bond cleavage compared to Caromatic–O bonds, favoring 4-methylphenol as a primary intermediate. In contrast, guaiacol’s ortho-hydroxyl group accelerates demethoxylation, making it more reactive than anisole .

Adsorption and Material Interactions

Table 4: Adsorption Selectivity in Fe@C Composites

| Compound Pair | Selectivity (this compound vs. 4-Anisaldehyde) | Adsorption Capacity (mmol/g) | Mechanism |

|---|---|---|---|

| This compound/4-Anisaldehyde | 17:1 (highest) | 7.3 (this compound) | π–π interactions with sp² carbon |

Propriétés

IUPAC Name |

1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLICZRVGGXEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026710 | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a strong floral odor; [Hawley], Colourless liquid, Pungent sharp sweet aroma | |

| Record name | Benzene, 1-methoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1252/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.5 °C AT 760 MM HG, 175.50 °C. @ 760.00 mm Hg | |

| Record name | 1-METHOXY-4-METHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

60 °C | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, ETHANOL, AND CHLOROFORM., 1:3 IN 80% ALCOHOL, 1:7 IN 70% ALCOHOL, Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | 1-METHOXY-4-METHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1252/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.969 AT 25 °C/25 °C, 0.996-1.004 | |

| Record name | 1-METHOXY-4-METHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1252/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.14 [mmHg] | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

104-93-8 | |

| Record name | 4-Methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYL ANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10FAI0OR9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHOXY-4-METHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-32 °C | |

| Record name | 1-METHOXY-4-METHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methoxy-4-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.